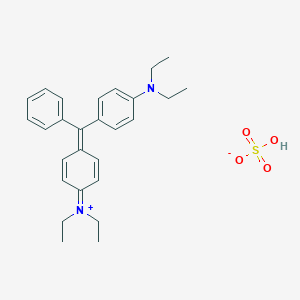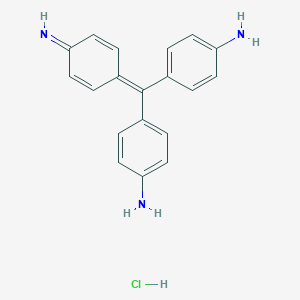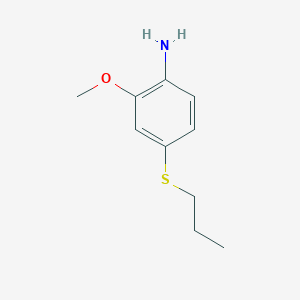![molecular formula C8H9ClN2O B147830 Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- CAS No. 131052-61-4](/img/structure/B147830.png)
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloropyridine ring and an acetamide group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- typically involves the reaction of 2-chloropyridine-4-methanol with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-4-yl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
4-acetyl-2-chloropyridine: Contains an acetyl group instead of an acetamide group.
2-chloropyridine-4-methanol: Precursor in the synthesis of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-.
Uniqueness
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- is unique due to its specific combination of a chloropyridine ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
131052-61-4 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
VBWQJPVIFFILMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
Synonyms |
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)








